molecular formula C15H12Cl2OS B1359327 3,5-Dichloro-4'-(ethylthio)benzophenone CAS No. 951885-62-4

3,5-Dichloro-4'-(ethylthio)benzophenone

Cat. No.: B1359327
CAS No.: 951885-62-4
M. Wt: 311.2 g/mol
InChI Key: AFLVGHZZQXSVGI-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H12Cl2OS. It is a benzophenone derivative characterized by the presence of two chlorine atoms and an ethylthio group attached to the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4’-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 4-(ethylthio)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane or chloroform under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3,5-Dichloro-4’-(ethylthio)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

3,5-Dichloro-4’-(ethylthio)benzophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-(ethylthio)benzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to specific proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dichlorobenzophenone
  • 3,5-Dichlorobenzophenone
  • 4-Ethylthio-3,5-dichlorobenzophenone

Uniqueness

3,5-Dichloro-4’-(ethylthio)benzophenone is unique due to the presence of both chlorine atoms and an ethylthio group, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic effects, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLVGHZZQXSVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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